molecular formula C20H15BrN4O5 B11697247 3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11697247
M. Wt: 471.3 g/mol
InChI Key: JFRKALYBYLKTQY-FOKLQQMPSA-N
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Description

3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that features a bromine atom, a methoxy group, and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of continuous flow reactors: to improve reaction efficiency.

    Optimization of reaction conditions: such as temperature, solvent, and catalyst concentration.

    Purification techniques: like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide depends on its specific application:

    In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    In biological studies: It may exert its effects through interactions with cellular components, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
  • 3-bromo-5-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzohydrazide
  • 3-bromo-4-[(5-nitropyridin-2-yl)oxy]benzohydrazide

Uniqueness

  • Structural Features : The presence of both a bromine atom and a nitropyridine moiety makes it unique compared to other similar compounds.
  • Reactivity : Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility.

Properties

Molecular Formula

C20H15BrN4O5

Molecular Weight

471.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C20H15BrN4O5/c1-29-18-9-13(11-23-24-20(26)14-3-2-4-15(21)10-14)5-7-17(18)30-19-8-6-16(12-22-19)25(27)28/h2-12H,1H3,(H,24,26)/b23-11+

InChI Key

JFRKALYBYLKTQY-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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